N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a methoxybenzyl group and a nitro group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of an indazole derivative to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine can be compared with other indazole derivatives that have similar structures and biological activities. Some similar compounds include:
N-(3-methoxybenzyl)-3-nitroaniline: Shares the methoxybenzyl and nitro groups but differs in the core structure.
N-(3-methoxybenzyl)-9Z,12Z-octadecenamide: Contains a similar methoxybenzyl group but has a different functional group attached.
N-(3-methoxybenzyl)-9Z,12Z,15Z-octadecadienamide: Another compound with a methoxybenzyl group but different overall structure.
Properties
Molecular Formula |
C15H14N4O3 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-5-nitro-1H-indazol-3-amine |
InChI |
InChI=1S/C15H14N4O3/c1-22-12-4-2-3-10(7-12)9-16-15-13-8-11(19(20)21)5-6-14(13)17-18-15/h2-8H,9H2,1H3,(H2,16,17,18) |
InChI Key |
JKRDSCXLHDRZDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.